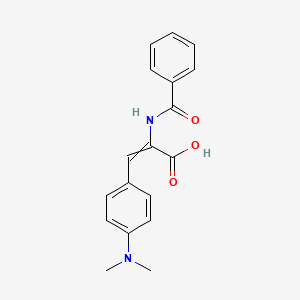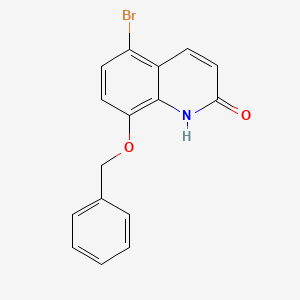![molecular formula C19H20O2 B14116081 (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy group, a phenyl ring, and a tetrahydrobenzo[b]oxonine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]oxonine Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]oxonine ring system.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include additional purification steps to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar methoxyphenyl structure.
Chalcone Derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H20O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(4E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C19H20O2/c1-20-18-10-11-19-17(14-18)9-5-8-16(12-13-21-19)15-6-3-2-4-7-15/h2-4,6-8,10-11,14H,5,9,12-13H2,1H3/b16-8+ |
Clave InChI |
SIWMCFBTVSYSQC-LZYBPNLTSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)OCC/C(=C\CC2)/C3=CC=CC=C3 |
SMILES canónico |
COC1=CC2=C(C=C1)OCCC(=CCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)





![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)


![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
